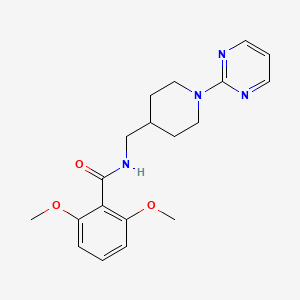

2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Beschreibung

2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring linked via an amide bond to a piperidin-4-ylmethyl group. The piperidine moiety is further substituted at the 1-position with a pyrimidin-2-yl ring. The dimethoxy groups may enhance solubility compared to halogenated analogs, while the pyrimidine and piperidine components could facilitate target binding through hydrogen bonding and hydrophobic interactions.

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-15-5-3-6-16(26-2)17(15)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMYZXGBWUMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a pyrimidine derivative. The pyrimidine is reacted with suitable reagents to introduce the piperidine ring.

Attachment of the Benzamide Core: The piperidine intermediate is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Introduction of Methoxy Groups: The final step involves the introduction of methoxy groups at the 2 and 6 positions of the benzamide core. This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and the development of robust protocols to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and patents. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Table 1: Comparison of 2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide and Analogs

Structural and Functional Insights

Benzamide Substituents: The target compound’s 2,6-dimethoxy groups contrast with the 2,6-dichloro substituents in Compound 1 . Compound 32 () incorporates a fluorinated pyrimidine and a dioxopiperidine, suggesting enhanced target affinity and proteolysis-targeting chimera (PROTAC) capabilities .

Piperidine/Pyrimidine Modifications: The target compound’s pyrimidin-2-yl-piperidine group may engage in π-π stacking or hydrogen bonding with kinase ATP pockets. In contrast, Compound 2 () uses a 4-hydroxypiperidine, which could introduce polar interactions but reduce membrane permeability . EP 2 402 347 A1 derivatives () replace benzamide with thienopyrimidine, broadening kinase selectivity but increasing molecular complexity .

Molecular Weight and Drug-Likeness :

- The target compound (MW ~372) is smaller than Compound 32 (MW 841.29), aligning better with Lipinski’s rule-of-five criteria for oral bioavailability .

Biologische Aktivität

2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural features. The compound's structure includes methoxy groups at the 2 and 6 positions of a benzamide core, coupled with a piperidine ring linked to a pyrimidine moiety. This configuration suggests potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.

The compound is characterized by its molecular formula and a molecular weight of approximately 344.41 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with Class I PI3-kinase enzymes, particularly isoforms and . Studies indicate that it possesses selective inhibitory activity against these enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression. The inhibition of Class I PI3-kinase can lead to reduced cell proliferation and survival in various cancer types .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anti-tumor activity. It has been shown to inhibit the uncontrolled proliferation characteristic of malignant cells, suggesting its potential as a therapeutic agent in oncology . The compound's efficacy was evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity. The compound may exhibit inhibitory effects against certain bacterial strains, though further research is needed to elucidate its spectrum of activity and mechanisms involved.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of the compound on cancer cell lines. For instance, studies reported IC50 values indicating effective concentration ranges for inhibiting cell growth in breast and prostate cancer models .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Significant growth inhibition |

| PC-3 (Prostate Cancer) | 4.8 | Induced apoptosis |

In Vivo Studies

Animal model studies have also been initiated to assess the compound's therapeutic potential and safety profile. Early results indicate that treatment with the compound leads to reduced tumor sizes without significant toxicity at therapeutic doses .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2,6-dimethoxybenzamide and N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, the unique combination of methoxy groups and the piperidine-pyrimidine moiety in this compound appears to enhance its reactivity and biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dimethoxybenzamide | Lacks piperidine and pyrimidine moieties | Reduced anticancer activity |

| N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | Lacks methoxy groups | Moderate activity |

| This compound | Unique structure with enhanced properties | Potent anticancer and potential antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.